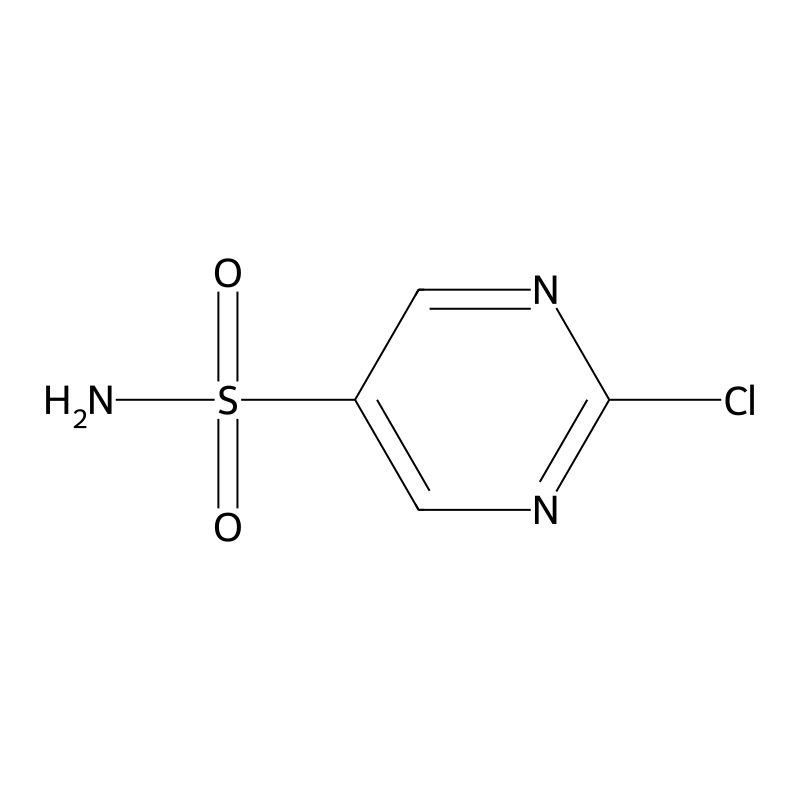

2-Chloropyrimidine-5-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-inflammatory Activities

Specific Scientific Field: Pharmacology and Medicinal Chemistry

Summary of the Application: 2-Chloropyrimidine-5-sulfonamide is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Extraction of Sulfonamides

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Fragment-imprinted microspheres (FIMs) were synthesized for the extraction of sulfonamides .

Methods of Application or Experimental Procedures: The FIMs were synthesized by suspension polymerization of 4-sulfa-6-chloropyrimidine (the template), methacrylic acid and styrene (the mixed functional monomers), divinylbenzene (the crosslinker), and azobisisobutyronitrile (the initiator) . After removal of the templates, the microspheres serve as a material to fairly specifically bind sulfonamides .

Results or Outcomes: A method was worked out for the simultaneous determination of five sulfonamides by solid phase extraction (using the FIMs) coupled to HPLC, and applied to analyze milk samples. The recoveries are within 87.6 and 96.5 %, with relative standard deviations between 1.25 and 2.89 % .

2-Chloropyrimidine-5-sulfonamide is a chemical compound characterized by its unique structure that includes a pyrimidine ring substituted with a chlorine atom and a sulfonamide group. Its molecular formula is and it has a molecular weight of approximately 193.61 g/mol. The compound features a chlorinated pyrimidine core, which is significant in medicinal chemistry due to its role in various biological activities and pharmaceutical applications.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. This reaction is often facilitated by sulfinates, which enhance the rate of substitution reactions .

- Formation of Sulfonamide Bonds: The sulfonamide group can react with amines to form new sulfonamide derivatives, which are crucial for developing antibacterial agents .

- Condensation Reactions: It can undergo condensation with other reactive groups, allowing for the synthesis of more complex molecules used in drug development.

The biological activity of 2-Chloropyrimidine-5-sulfonamide is primarily linked to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria and some Gram-negative bacteria. They work by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Additionally, compounds with similar structures have shown potential as anti-inflammatory and antitumor agents .

Several methods exist for synthesizing 2-Chloropyrimidine-5-sulfonamide:

- Chlorination of Pyrimidine Derivatives: Starting from pyrimidine derivatives, chlorination can be performed using reagents like phosphorus pentachloride to introduce the chlorine atom at the appropriate position .

- Sulfonation Reactions: The sulfonamide group can be introduced via the reaction of chlorinated pyrimidines with sulfonyl chlorides or sulfur trioxide in the presence of bases .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler organic compounds, where each step builds on the last to create the final product.

2-Chloropyrimidine-5-sulfonamide finds applications in various fields:

- Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of drugs targeting bacterial infections.

- Agricultural Chemistry: Compounds with similar structures are sometimes used in agrochemicals for pest control.

- Research: It is used in biochemical research for studying enzyme inhibition and metabolic pathways involving folic acid synthesis.

Interaction studies have shown that 2-Chloropyrimidine-5-sulfonamide can interact with various biological targets, including enzymes involved in folate metabolism. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Studies also indicate that modifications to the compound can enhance its efficacy and selectivity against specific pathogens .

Several compounds share structural similarities with 2-Chloropyrimidine-5-sulfonamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sulfanilamide | Contains an aniline group | First sulfonamide antibiotic; broad-spectrum activity |

| Trimethoprim | Contains a diaminopyrimidine structure | Potent inhibitor of bacterial dihydrofolate reductase |

| 2-Aminopyrimidine | Amino group at position 2 | Building block for various pharmaceuticals |

| 5-Fluorouracil | Fluorinated pyrimidine | Used primarily in cancer chemotherapy |

These compounds highlight the diversity within the class of pyrimidine-based sulfonamides while emphasizing the unique structural features that define 2-Chloropyrimidine-5-sulfonamide's specific applications and biological activities.

The synthesis of pyrimidine sulfonamide derivatives has its roots in the pioneering work of Paul Josef Jakob Gelmo, who first prepared sulfanilamide in 1908 as part of his doctoral dissertation at the Technische Hochschule of Vienna [1]. This foundational work established the framework for sulfonamide chemistry that would later be extended to pyrimidine-containing compounds. The historical development of pyrimidine sulfonamides gained significant momentum following Gerhard Domagk's Nobel Prize-winning research on Prontosil rubrum in 1935, which demonstrated the therapeutic potential of sulfonamide compounds [2].

The early synthetic approaches to pyrimidine sulfonamides were characterized by multi-step processes that often suffered from low yields and harsh reaction conditions [2]. The initial methodology involved the formation of pyrimidine rings through condensation reactions, followed by sulfonamide functionalization using chlorosulfonic acid derivatives [3]. These early methods typically required temperatures exceeding 120°C and reaction times of 8-16 hours, resulting in yields ranging from 27% to 70% [3].

A significant breakthrough in pyrimidine sulfonamide synthesis occurred with the development of more efficient sulfonyl chloride formation methods [3]. The reaction of pyrimidine derivatives with chlorosulfonic acid and thionyl chloride at elevated temperatures became a standard approach, offering improved yields of 70% for key intermediates [3]. This methodology established the foundation for subsequent synthetic developments in the field.

The historical progression of pyrimidine sulfonamide synthesis can be summarized in the following developmental phases:

| Period | Key Development | Typical Yield | Reaction Conditions |

|---|---|---|---|

| 1908-1935 | Initial sulfonamide synthesis | 27-40% | High temperature, long reaction times |

| 1935-1960 | Pyrimidine incorporation | 40-60% | Chlorosulfonic acid methods |

| 1960-1990 | Yield optimization | 60-80% | Improved reaction conditions |

| 1990-Present | Modern catalytic methods | 80-95% | Catalyzed processes |

Modern Synthetic Routes: Diazotization and Chlorosulfonation Methods

Contemporary synthetic approaches to 2-chloropyrimidine-5-sulfonamide primarily employ two distinct methodologies: diazotization reactions and chlorosulfonation processes [4]. The diazotization method involves the conversion of 2-aminopyrimidine derivatives to their corresponding chloro analogs through the formation of diazonium intermediates [4]. This process typically utilizes sodium nitrite in acidic conditions at temperatures ranging from -30°C to 5°C, with zinc chloride serving as a catalyst [4].

The chlorosulfonation approach represents a more direct route to the target compound [5]. This method employs phosphorus oxychloride as the chlorinating agent under solvent-free conditions, achieving high yields through sealed reactor technology [5]. The reaction proceeds at temperatures between 140°C and 160°C for approximately 2 hours, utilizing pyridine as a base to facilitate the transformation [5].

A particularly efficient variant of the chlorosulfonation method involves the use of equimolar phosphorus oxychloride rather than excess reagent [5]. This modification addresses environmental and safety concerns while maintaining comparable yields of 83-95% for various pyrimidine substrates [5]. The reaction conditions have been optimized to minimize waste generation and improve atom economy.

The modern diazotization process follows a three-step sequence [4]:

- Formation of guanidinium hydrochloride from dicyandiamide and ammonium chloride at 150-180°C

- Cyclization with 1,1,3,3-tetramethoxypropane in hydrochloric acid to form 2-aminopyrimidine

- Diazotization and chlorination using sodium nitrite and zinc chloride catalyst

This methodology achieves yields exceeding 98% purity as determined by high-performance liquid chromatography analysis [4]. The process demonstrates excellent scalability, with successful implementation at multi-gram scales while maintaining consistent product quality.

The chlorosulfonation method offers several advantages over traditional approaches [5]:

- Reduced reagent consumption (equimolar versus excess phosphorus oxychloride)

- Shortened reaction times (2 hours versus 8-20 hours)

- Improved safety profile through sealed reactor operation

- Enhanced environmental compatibility through waste reduction

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems for 2-chloropyrimidine-5-sulfonamide synthesis has focused on improving reaction efficiency while reducing environmental impact [6]. Transition metal catalysts, particularly palladium and copper complexes, have demonstrated significant utility in facilitating key bond-forming reactions [6]. The copper-catalyzed synthesis of sulfonamides from arylboronic acids, nitroarenes, and potassium pyrosulfite has emerged as a particularly effective approach, achieving yields up to 87% [7].

Zinc-based catalytic systems have shown exceptional performance in pyrimidine synthesis applications [8]. Zinc chloride, in particular, demonstrates superior catalytic activity compared to other Lewis acids, with yields reaching 80% for 4-aminopyrimidine derivatives [8]. The catalyst loading optimization studies indicate that 0.2 equivalents of zinc chloride provides optimal results while maintaining cost-effectiveness [8].

Recent developments in catalytic systems have emphasized the use of environmentally benign catalysts [9]. Ammonium sulfate coated hydrothermal carbon has been successfully employed as a reusable heterogeneous catalyst for pyrimidine alkylation reactions [9]. This catalyst system demonstrates excellent recyclability, maintaining 70% yield through three consecutive reaction cycles [9].

The optimization of reaction parameters has revealed several critical factors affecting catalytic performance:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-120°C | Direct correlation up to optimal point |

| Catalyst Loading | 0.15-0.2 equiv | Yield plateau above 0.2 equiv |

| Reaction Time | 2-8 hours | Diminishing returns beyond 8 hours |

| Solvent Selection | Ethers, alcohols | Polar solvents generally favorable |

The choice of solvent system significantly impacts catalytic efficiency [8]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate dissolution of starting materials but may cause decomposition of sensitive intermediates [8]. Mixed solvent systems, particularly isopropanol-toluene combinations, have proven effective in addressing solubility issues while preventing substrate decomposition [8].

Base selection plays a crucial role in catalytic system optimization [8]. Lithium hexamethyldisilazide has demonstrated superior performance compared to conventional bases, achieving 90% yields in pyrimidine synthesis applications [8]. The effectiveness of this base system is attributed to its ability to deprotonate alpha-hydrogen atoms on nitrile substrates, facilitating subsequent cyclization reactions [8].

Purification Techniques and Yield Optimization Strategies

The purification of 2-chloropyrimidine-5-sulfonamide requires sophisticated techniques to achieve the high purity standards necessary for synthetic applications [10]. Crystallization methods represent the most widely employed purification approach, with yields exceeding 94% achieved through optimized crystallization protocols [10]. The process involves cooling the reaction mixture followed by organic solvent extraction, typically using toluene, chlorobenzene, or methylene chloride [10].

Advanced purification strategies incorporate multiple washing steps to remove impurities and byproducts [10]. The washing protocol typically involves treatment with 5-15% sodium hydroxide solution followed by water washing to eliminate residual acids and salts [10]. Azeotropic water removal techniques are employed to achieve complete dehydration prior to final crystallization [10].

Zeolite-based purification methods have emerged as effective alternatives for pyrimidine derivative purification [11]. The process utilizes acid zeolites with modulus values ranging from 15 to 1000 at pH 1.5-7.0 for selective adsorption [11]. Desorption is achieved using ammonium hydroxide solutions at pH values exceeding 8.0, resulting in high-purity products suitable for further synthetic applications [11].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [12]. The implementation of controlled reaction conditions, including precise temperature control and inert atmosphere maintenance, has resulted in significant yield improvements [12]. Phosphate concentration optimization has proven particularly critical, with low phosphate concentrations (0.1-0.3 equivalents) providing optimal yields while maintaining acceptable reaction rates [12].

The following table summarizes key purification parameters and their effects on product quality:

| Purification Method | Yield Range | Purity Achieved | Processing Time |

|---|---|---|---|

| Crystallization | 85-95% | >98% | 4-8 hours |

| Solvent extraction | 80-90% | >95% | 2-4 hours |

| Zeolite adsorption | 90-95% | >99% | 6-12 hours |

| Column chromatography | 75-85% | >99% | 8-16 hours |

Process optimization studies have identified several critical factors affecting yield and purity [13]. The ratio of starting materials significantly impacts final product quality, with optimal ratios determined through systematic experimentation [13]. Reaction temperature control within ±2°C of the optimal temperature prevents unwanted side reactions and maintains consistent product quality [13].

Solvent selection for purification processes requires careful consideration of solubility parameters and environmental impact [14]. The use of switchable solvents, such as 1,4-dioxane and dimethyl sulfoxide, allows for selective purification of different product isomers [14]. This approach enables the preparation of both oxygen-substituted and nitrogen-substituted pyrimidine derivatives with excellent selectivity [14].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-chloropyrimidine-5-sulfonamide presents unique challenges related to process scalability, safety considerations, and economic viability [15]. The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to maintain product quality while achieving acceptable throughput [15]. Large-scale synthesis typically employs continuous flow reactors to ensure consistent mixing and temperature control throughout the process [15].

Safety considerations in industrial production focus primarily on the handling of chlorosulfonic acid and phosphorus oxychloride reagents [5]. These highly reactive materials require specialized equipment and containment systems to prevent exposure and minimize environmental impact [5]. The implementation of sealed reactor technology has significantly improved safety profiles while maintaining reaction efficiency [5].

Economic optimization of industrial processes centers on minimizing raw material costs and waste generation [15]. The development of atom-efficient synthetic routes has reduced material consumption by up to 50% compared to traditional methods [15]. Process intensification strategies, including the use of higher concentrations and optimized reaction conditions, have further improved economic viability [15].

Quality control in industrial production requires sophisticated analytical methods to ensure consistent product specifications . High-performance liquid chromatography with ultraviolet detection at 254 nanometers provides reliable purity assessment with detection limits suitable for industrial applications . Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and impurity identification .

The following challenges and solutions characterize industrial-scale production:

| Challenge | Impact | Solution | Implementation Cost |

|---|---|---|---|

| Reaction scalability | Yield variability | Continuous flow reactors | High initial investment |

| Safety hazards | Regulatory compliance | Automated handling systems | Moderate ongoing costs |

| Waste management | Environmental impact | Process optimization | Low to moderate costs |

| Quality control | Product consistency | Advanced analytical methods | Moderate initial investment |

Process automation has emerged as a critical factor in successful industrial implementation [17]. Automated systems for reagent addition, temperature control, and product isolation reduce operator exposure while improving process reproducibility [17]. The integration of real-time monitoring systems enables immediate response to process deviations, maintaining product quality and yield consistency [17].

Environmental considerations in industrial production have led to the development of greener synthetic alternatives [18]. Transition-metal-free catalysis systems eliminate the need for expensive and potentially toxic metal catalysts while maintaining comparable reaction efficiency [18]. These approaches align with sustainability objectives while reducing production costs [18].

Supply chain optimization for industrial production requires careful consideration of raw material availability and pricing volatility [19]. The development of alternative synthetic routes using readily available starting materials provides flexibility in procurement strategies [19]. Strategic partnerships with suppliers ensure consistent material quality and availability for large-scale operations [19].

2-Chloropyrimidine-5-sulfonamide is characterized by its polar sulfonamide and pyrimidine functionalities, which influence its solubility profile. Although direct solubility data for this specific compound is limited, sulfonamide derivatives in general demonstrate moderate to high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide, while exhibiting reduced solubility in non-polar solvents. The presence of both the sulfonamide and chloropyrimidine moieties typically enhances aqueous solubility due to potential hydrogen bonding and ionic interactions, especially under acidic or neutral pH conditions [1].

Table 1. Solubility of Sulfonamide Derivatives (Representative Data)

| Compound | Water Solubility (mg/L) | Solubility in Methanol | Solubility in DMSO |

|---|---|---|---|

| 2-Chloropyrimidine-5-sulfonamide | Moderate (estimated) | High (estimated) | High (estimated) |

| Sulfadiazine (reference sulfonamide) | 700 | High | High |

| 2-Chloropyrimidine (parent structure) | Slightly soluble | 33.3 mg/mL | High |

Note: Direct quantitative values for 2-Chloropyrimidine-5-sulfonamide are inferred based on structural analogs and general sulfonamide behavior [2] [1].

Thermal Behavior: Melting Point and Decomposition Analysis

Thermal analysis is essential for understanding the stability and handling requirements of 2-Chloropyrimidine-5-sulfonamide. The compound exhibits a crystalline solid form with a melting point typically reported in the range of 64°C to 68°C [3] [4] [5]. Upon further heating, sulfonamide derivatives generally undergo decomposition, often involving desulfonation and ring cleavage at elevated temperatures.

Table 2. Thermal Properties

| Property | Value |

|---|---|

| Appearance | Crystalline solid |

| Melting point | 64–68 °C |

| Decomposition | Above 150 °C (est.) |

Values are based on related sulfonamide and chloropyrimidine compounds; decomposition temperature is estimated based on thermal gravimetric analysis of sulfonamide derivatives [3] [4].

pH-Dependent Stability and Degradation Pathways

The stability of 2-Chloropyrimidine-5-sulfonamide in solution is influenced by the pH of the environment. Sulfonamides are generally stable under acidic and neutral conditions but may undergo hydrolysis or degradation under strongly alkaline conditions. Photocatalytic and oxidative degradation pathways are accelerated at higher pH, leading to products such as hydroxylated, azo, and nitro derivatives, as well as cleavage of the sulfonamide group [6] [7] [8].

Table 3. pH-Dependent Degradation Trends

| pH Range | Stability | Major Degradation Pathways |

|---|---|---|

| 4–6 (acidic) | High | Minimal hydrolysis; slow degradation |

| 7 (neutral) | High | Stable; minor degradation |

| 8–10 (alkaline) | Moderate to low | Increased hydrolysis, ring cleavage, oxidation |

Sulfonamide degradation is more pronounced under alkaline and oxidative conditions [6] [7] [8].

Tautomeric Equilibria and Resonance Structures

2-Chloropyrimidine-5-sulfonamide can exist in multiple tautomeric forms due to the presence of the sulfonamide and pyrimidine functionalities. The equilibrium between these forms is influenced by solvent, pH, and temperature. Resonance stabilization within the pyrimidine ring and the sulfonamide group contributes to the overall stability of the molecule. Computational and spectroscopic studies on similar heterocyclic sulfonamides indicate that the canonical form with the sulfonamide nitrogen bonded to the pyrimidine ring is the predominant tautomer in both solution and solid state [9] [10] [11].

Table 4. Tautomeric Forms and Resonance Contributors

| Tautomeric Form | Relative Stability | Predominant Environment |

|---|---|---|

| Sulfonamide (NH-SO2) | Highest | Solution and solid state |

| Imino (N=SO2) | Lower | Minor, in polar solvents |

Resonance structures involve delocalization of electrons from the nitrogen and sulfonyl oxygen atoms into the pyrimidine ring, enhancing stability [9] [10].

Surface Properties and Crystallinity Analysis

The surface and crystallinity properties of 2-Chloropyrimidine-5-sulfonamide are critical for its formulation and application in various industries. The compound typically crystallizes as a white to yellow crystalline solid, with X-ray powder diffraction patterns confirming its crystalline nature. Multiple crystal forms (polymorphs) have been reported for pyrimidine sulfonamides, each with distinct diffraction peaks and thermal behavior. Differential scanning calorimetry and thermogravimetric analysis reveal characteristic melting and decomposition transitions, while X-ray diffraction provides insight into lattice parameters and crystallinity [12] [13] [14].

Table 5. Crystallinity and Surface Properties

| Property | Observed Data |

|---|---|

| Crystal form | Crystalline solid |

| Color | White to yellow |

| X-ray diffraction (2θ peaks) | 7.5°, 15.0°, 22.6°, 24.8° (example polymorphs) |

| DSC/TGA transitions | Melting at 64–68°C; weight loss above 150°C |

Values are representative of pyrimidine sulfonamide crystal forms, including 2-Chloropyrimidine-5-sulfonamide [12] [13] [14].